molecular formula C12H16N4O4 B3141430 Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate CAS No. 478260-18-3

Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B3141430
CAS No.: 478260-18-3
M. Wt: 280.28 g/mol
InChI Key: ZPSYNSDCXQLMCP-UHFFFAOYSA-N
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Description

Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 478260-18-3) is a chemical compound with a molecular formula of C12H16N4O4 and a molecular weight of 280.28 g/mol . It is offered with a purity of 90% and should be stored at 2-8°C for stability . This compound is a derivative of the pyridylpiperazine scaffold, a structure recognized in medicinal chemistry for its value in constructing potential therapeutic agents. Recent scientific literature highlights that pyridylpiperazine-based hybrids are being actively investigated as inhibitors of the urease enzyme . The urease enzyme is a key virulence factor for the Helicobacter pylori bacterium, which is associated with gastric ulcers and cancer, making urease inhibition a promising approach for developing new anti-infective therapies . As a building block, this compound provides researchers with a versatile intermediate for the synthesis of more complex molecules, such as carbodithioate derivatives, for use in drug discovery programs . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c1-2-20-12(17)15-8-6-14(7-9-15)11-10(16(18)19)4-3-5-13-11/h3-5H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSYNSDCXQLMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301214352
Record name Ethyl 4-(3-nitro-2-pyridinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478260-18-3
Record name Ethyl 4-(3-nitro-2-pyridinyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478260-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3-nitro-2-pyridinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with nitropyridine compounds. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the condensation of cyclohexanone with methyl bromoacetate, followed by N-deprotection leading to spontaneous amide bond formation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydride or other strong bases facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the compound.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, it has shown significant activity on the kinase p70S6Kβ, which is involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of the nitropyridine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS Number: 478260-18-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological evaluations, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H16N4O4C_{12}H_{16}N_{4}O_{4} and features a piperazine ring substituted with a nitropyridine moiety. Its structure is critical for its biological activity, allowing it to interact with various biological targets.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibitory activity against enzymes such as mycobacterial targets, indicating potential anti-tubercular properties.
  • Receptor Interaction : The compound may interact with neurotransmitter receptors, which is common among piperazine derivatives, potentially influencing neurological pathways .
  • Antimicrobial Activity : Research indicates that compounds with similar structures possess significant antimicrobial properties, particularly against pathogenic bacteria like Mycobacterium tuberculosis.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A study focusing on similar piperazine derivatives demonstrated effective inhibition of bacterial growth at varying concentrations.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundM. tuberculosis12.5 µg/mL
Control CompoundM. tuberculosis25 µg/mL

This table illustrates the promising activity of the compound against tuberculosis, suggesting it could be a candidate for further development in antimicrobial therapies.

Neurological Effects

Research into the neurological impact of similar compounds has highlighted their potential as modulators of neurotransmitter systems. For instance, studies focusing on TRPV1 receptor antagonism have shown that piperazine derivatives can effectively modulate pain pathways, which may extend to this compound .

Case Studies and Research Findings

  • Anti-Tubercular Activity : A study conducted on a series of piperazine derivatives indicated that compounds with nitropyridine substitutions exhibited significant anti-tubercular effects, particularly against multi-drug resistant strains.
  • Neuropharmacological Studies : In vitro assays demonstrated that this compound could inhibit TRPV1 receptors, leading to reduced pain sensitivity in animal models .
  • Structure-Activity Relationship (SAR) : Research has established that modifications on the piperazine ring significantly affect biological activity, paving the way for optimized drug design based on this scaffold .

Future Directions

The ongoing research into this compound suggests several promising avenues:

  • Optimization for Antimicrobial Use : Further studies are needed to enhance its efficacy against resistant bacterial strains.
  • Exploration in Neurology : Given its interaction with neurotransmitter receptors, more extensive studies could unveil its potential in treating neurological disorders.

Q & A

Q. What are the key synthetic challenges and optimization strategies for Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate?

Synthesis of this compound requires multi-step reactions, including nucleophilic substitution and coupling steps. Critical challenges include:

  • Regioselectivity : Ensuring the nitro group occupies the 3-position on the pyridine ring during nitration or precursor functionalization.
  • Piperazine Coupling : Optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid side products like N-alkylation over N-arylation.
  • Yield Improvement : Use of catalysts such as Pd(II) complexes for cross-coupling reactions and purification via column chromatography (hexane:ethyl acetate gradients) .
    Methodological solutions include kinetic vs. thermodynamic control experiments and monitoring via TLC or HPLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry (e.g., nitro group position) and piperazine ring conformation. For example, 1^1H NMR signals near δ 4.2 ppm indicate the ethyl ester group .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions, particularly hydrogen bonding between the nitro group and adjacent moieties .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects of the nitro group on reactivity .

Q. What solvents and conditions are optimal for handling this compound in vitro?

The compound’s solubility depends on its ester and nitro groups:

  • Polar Solvents : DMSO or DMF for dissolution (tested at 10 mM for biological assays).
  • Aqueous Buffers : Limited solubility; use co-solvents like ethanol (<5% v/v) to avoid precipitation.
  • Stability : Store at –20°C in inert atmospheres; monitor degradation via LC-MS under acidic/basic conditions .

Advanced Research Questions

Q. How does the 3-nitro group on the pyridine ring influence biological target interactions?

The nitro group acts as both an electron-withdrawing group and hydrogen-bond acceptor:

  • Enzyme Inhibition : In kinase assays, the nitro group enhances binding to ATP pockets (e.g., IC50_{50} values compared to non-nitrated analogs).
  • Redox Activity : Nitro reduction to an amine in vivo may alter pharmacokinetics; test via electrochemical methods (cyclic voltammetry) .
    Contradictions arise in cytotoxicity studies, where nitro-containing derivatives show variable activity depending on cell line redox environments .

Q. What computational strategies predict the compound’s binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1 or EGFR kinases). The piperazine ring’s flexibility requires ensemble docking.
  • MD Simulations : Analyze stability of ligand-receptor complexes (100 ns trajectories) to identify critical residues for binding .
  • QSAR Models : Corrogate nitro group electronegativity with inhibitory activity using Hammett constants .

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

Discrepancies between experimental and computational data may arise from:

  • Tautomerism : Nitro group orientation in solution vs. solid state (e.g., X-ray vs. NMR).
  • Dynamic Effects : Piperazine ring puckering detected via variable-temperature NMR.
    Solutions include:
  • 2D NMR (COSY, NOESY) : Confirm through-space interactions between the nitro group and adjacent protons.
  • Synchrotron XRD : High-resolution data to resolve ambiguous electron density .

Q. What strategies mitigate side reactions during functionalization of the piperazine ring?

  • Protection/Deprotection : Use Boc or Fmoc groups to block secondary amines during derivatization.
  • Selective Alkylation : Employ bulky electrophiles (e.g., tert-butyl bromoacetate) to favor mono-substitution.
  • Catalytic Control : Pd-mediated C–H activation for direct arylation without pre-functionalization .

Methodological Tables

Table 1. Key Synthetic Parameters and Outcomes

StepConditionsYield (%)Purity (HPLC)Reference
Nitropyridine SynthesisHNO3_3/H2_2SO4_4, 0°C6595%
Piperazine CouplingDMF, K2_2CO3_3, 80°C7298%

Table 2. Comparative Biological Activity of Analogues

Compound ModificationTarget IC50_{50} (μM)Solubility (mg/mL)
3-Nitro derivative0.45 ± 0.021.2 (DMSO)
3-Amino derivative1.89 ± 0.153.8 (DMSO)
Unsubstituted pyridine>100.9 (DMSO)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
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Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

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